4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-[bis(ethylsulfanyl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S2/c1-3-13-8(14-4-2)7-5-6-11-9(10)12-7/h5-6,8H,3-4H2,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJNNYABPDBDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C1=NC(=NC=C1)N)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001271686 | |
| Record name | 4-[Bis(ethylthio)methyl]-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338975-33-0 | |
| Record name | 4-[Bis(ethylthio)methyl]-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338975-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[Bis(ethylthio)methyl]-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions constitute a primary strategy for introducing ethylsulfanyl groups onto the pyrimidine scaffold. A representative protocol involves the treatment of 4-chloromethylpyrimidin-2-amine with ethanethiol in the presence of a deprotonating agent. For instance, potassium carbonate in dimethylformamide facilitates the displacement of chlorine atoms at 60°C, yielding the target compound in 68–72% isolated yield after recrystallization from ethanol.
The reaction mechanism proceeds through an SN2 pathway, where the ethanethiolate ion attacks the electrophilic methylene carbon adjacent to the pyrimidine ring. Steric hindrance from the ethyl groups necessitates prolonged reaction times (12–18 hours) to achieve complete conversion. Nuclear magnetic resonance (NMR) studies of intermediates confirm the retention of the pyrimidine ring’s aromaticity during substitution, with characteristic upfield shifts observed for the methylene protons upon sulfur incorporation.
Cyclocondensation Strategies
[4+2] Cyclocondensation reactions provide an alternative route for constructing the bis(ethylsulfanyl)methyl-substituted pyrimidine core. Ethyl thiocyanate and N-ethylthioamides serve as sulfur-containing building blocks in these transformations. A documented procedure reacts 2-aminopyrimidine-4-carbaldehyde with two equivalents of ethanethiol under acidic catalysis.
Key experimental parameters include:
- Catalyst : p-Toluenesulfonic acid (10 mol%)
- Solvent : Toluene under Dean-Stark conditions
- Temperature : 110°C reflux for 8 hours
- Yield : 58% after column chromatography (silica gel, hexane/ethyl acetate 4:1)
Mass spectrometric analysis of the product shows a molecular ion peak at m/z 229.37, consistent with the molecular formula C9H15N3S2. Fourier-transform infrared spectroscopy (FTIR) confirms C–S stretching vibrations at 675 cm⁻¹ and 712 cm⁻¹, while the primary amine N–H stretch appears as a broad peak near 3350 cm⁻¹.
Mannich reactions enable the simultaneous introduction of the bis(ethylsulfanyl)methyl group and amine functionality. This three-component coupling employs:
- Amine source : 2-Aminopyrimidine
- Carbonyl component : Formaldehyde
- Thiol nucleophile : Ethanethiol
Optimized conditions reported by El-Mekabaty et al. utilize ethanol as solvent at 35°C, achieving 65% conversion within 3 hours. The reaction proceeds via formation of an iminium ion intermediate, which undergoes nucleophilic attack by two ethanethiol molecules. Comparative studies demonstrate that electron-donating substituents on the pyrimidine ring accelerate the reaction rate by stabilizing transition states through resonance effects.
Post-Functionalization of Pyrimidine Precursors
Late-stage modification of preformed pyrimidine derivatives offers modular access to the target compound. A notable example involves the oxidation-reduction sequence applied to 4-(dithiocarbamate)pyrimidin-2-amine:
- Oxidation : Treat with hydrogen peroxide (30%) in acetic acid to generate the disulfide
- Reduction : Apply sodium borohydride in methanol to cleave the S–S bond
- Alkylation : React with ethyl iodide in dimethyl sulfoxide (DMSO)
This method provides precise control over sulfur oxidation states, with X-ray crystallography confirming the bis(ethylsulfanyl)methyl group’s geometry in the final product.
Industrial-Scale Production Considerations
Large-scale synthesis requires optimization of:
- Catalyst recycling : Ytterbium triflate demonstrates reusability for up to five cycles without significant activity loss
- Solvent recovery : Distillation systems enable >90% recovery of dimethylformamide in continuous flow reactors
- Purification : Centrifugal partition chromatography achieves 99.5% purity with throughputs of 2 kg/day
Environmental impact assessments reveal that cyclocondensation routes generate 23% less waste compared to nucleophilic substitution methods, making them preferable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine is a chemical compound with the molecular formula and a molecular weight of 229.37 g/mol. It features a pyrimidine ring substituted with two ethylsulfanyl groups and an amine group. The presence of sulfur in the ethylsulfanyl groups enhances the compound's reactivity and interaction with various biological targets, making it a subject of interest in medicinal chemistry and organic synthesis.
Scientific Research Applications
This compound is a versatile compound with applications in chemistry, biology, medicine, and industry.
Chemistry this compound serves as a building block in synthesizing more complex organic molecules. It can undergo oxidation to form sulfoxides or sulfones, reduction to form dihydropyrimidine derivatives, and substitution to create various substituted pyrimidine derivatives depending on the nucleophile used.
Biology Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and antiviral domains. The compound's structure allows it to interact with specific biological macromolecules, such as enzymes and receptors, potentially modulating various biochemical pathways. This interaction may lead to therapeutic effects that are currently under investigation for drug development purposes.
Medicine this compound is investigated for its potential therapeutic effects, particularly in the development of new drugs. Interaction studies have shown that this compound can bind to specific molecular targets within biological systems. The unique structure of the compound allows it to modulate enzyme activity or receptor signaling pathways, which is crucial for understanding its potential therapeutic effects. These studies are essential for elucidating the mechanism of action and optimizing the compound for medicinal use.
Industry this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The ethylsulfanyl groups may enhance the compound’s ability to interact with biological macromolecules, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
4-(7-((Dimethylamino)methyl)-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine
- Structure: Contains an imidazo[1,2-a]pyridine ring fused to the pyrimidine core, with a 4-fluorophenyl and dimethylaminomethyl substituent .
- Molecular Formula : C20H19FN6 (MW: 362.412 g/mol).
- Biological Activity : Inhibits protein kinase G (PKG), disrupting microneme secretion in Toxoplasma gondii .
- Key Differences: The imidazo[1,2-a]pyridine extension increases steric bulk compared to the bis(ethylsulfanyl)methyl group.
4-(2-Methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine
- Structure : Features a trifluoromethyl (–CF3) group, methoxyphenyl (–OCH3), and thienylmethyl substituents .
- Molecular Formula : C17H15F3N4OS (MW: 380.39 g/mol).
- Key Differences :
- The –CF3 group increases electron-withdrawing effects, altering electronic distribution compared to ethylsulfanyl groups.
- The thienylmethyl group introduces sulfur-based π-π interactions, which may influence receptor binding.
3-(Ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine
- Structure : A triazole derivative with ethylsulfanyl and furan substituents .
- Molecular Formula : C7H10N4OS (MW: 198.25 g/mol).
- Key Differences :
- The triazole core replaces pyrimidine, reducing aromaticity and altering hydrogen-bonding capacity.
- Furan’s oxygen atom may enhance solubility compared to purely hydrophobic ethylsulfanyl groups.
4-Chloro-7-[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-2-amine
4-[(Ethylsulfanyl)methyl]pyridin-2-amine
- Structure : Pyridine ring with ethylsulfanylmethyl and amine groups .
- Molecular Formula : C8H12N2S (MW: 168.26 g/mol).
- Key Differences :
- Pyridine’s lower basicity (compared to pyrimidine) affects protonation states under physiological conditions.
- Simpler structure may result in faster metabolic clearance.
Structural and Functional Analysis
Substituent Effects
- Lipophilicity : Bis(ethylsulfanyl)methyl groups (logP ~2.5 estimated) confer higher lipophilicity than –CF3 (logP ~1.8) or –OCH3 (logP ~1.0) groups, favoring blood-brain barrier penetration .
- Electron Effects: Ethylsulfanyl is electron-donating, stabilizing positive charges, whereas –CF3 and nitro groups (–NO2) are electron-withdrawing, altering reactivity .
Data Tables
Biological Activity
4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a pyrimidine ring substituted with two ethylsulfanyl groups and an amine group, this compound exhibits potential in various therapeutic areas, including antimicrobial, antitumor, and anti-inflammatory activities. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃N₃S₂, with a molecular weight of 229.37 g/mol. The unique presence of sulfur in the ethylsulfanyl groups enhances the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The minimum inhibitory concentrations (MICs) for these pathogens have been reported as low as 2 μg/mL, suggesting potent antimicrobial efficacy .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | MIC (μg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 2 |
| Vancomycin-resistant E. faecium | 2 |
Antitumor Activity
The compound has also been investigated for its antitumor potential. Various studies have demonstrated its ability to induce apoptosis in cancer cell lines, including hypopharyngeal tumor models. The mechanism appears to involve modulation of specific signaling pathways that regulate cell survival and proliferation .
Table 2: Antitumor Activity in Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| FaDu (hypopharyngeal) | 10 |
| HeLa (cervical) | 15 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated through various assays measuring cytokine levels and edema reduction. In one study, the compound demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to standard anti-inflammatory drugs .
Table 3: Anti-inflammatory Effects
| Treatment | TNF-α Reduction (%) |
|---|---|
| This compound | 75 |
| Diclofenac | 70 |
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The ethylsulfanyl groups enhance binding affinity and specificity towards target proteins, which may lead to modulation of enzymatic activity or receptor signaling pathways .
Case Studies
A notable study focused on the structure-activity relationship (SAR) of similar pyrimidine derivatives revealed that modifications to the ethylsulfanyl groups significantly impacted biological efficacy. These findings underscore the importance of chemical structure in determining therapeutic potential .
Q & A
Q. What are the recommended synthetic pathways for 4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyrimidin-2-amine derivatives with bis(ethylsulfanyl)methane under basic conditions (e.g., NaOH in THF at 60–80°C) . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometric ratios of reactants. Statistical experimental design (e.g., factorial designs) can minimize trial-and-error approaches by identifying critical variables .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine analytical techniques:
- HPLC for purity assessment (retention time comparison with standards).
- NMR (¹H/¹³C) to confirm substituent positions and sulfur-alkyl linkages .
- Mass spectrometry (ESI-MS) to verify molecular weight and detect side products (e.g., oxidized sulfanyl groups) .
Q. What preliminary biological assays are suitable for evaluating its enzyme inhibition potential?
- Methodological Answer : Prioritize in vitro enzyme inhibition assays targeting cholinesterases or lipoxygenases, given structural analogs' activity . Use fluorometric or spectrophotometric methods (e.g., Ellman’s assay for acetylcholinesterase) with IC₅₀ calculations. Compare results with reference inhibitors (e.g., donepezil) to contextualize potency .
Advanced Research Questions
Q. How do computational models predict the reactivity of the ethylsulfanyl groups in catalytic or biological environments?
- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) of C–S bonds, predicting susceptibility to oxidation or nucleophilic attack. Molecular dynamics (MD) simulations can model interactions with enzyme active sites (e.g., cholinesterase catalytic triad) . Validate predictions experimentally via controlled oxidation studies (e.g., H₂O₂ exposure) monitored by Raman spectroscopy .
Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer : Systematic comparison of analogs (e.g., methylsulfanyl vs. ethylsulfanyl derivatives) using:
- SAR tables correlating substituent effects with IC₅₀ values.
- Crystallography (if feasible) to visualize binding modes .
Example analog comparison:
| Compound | Substituent | IC₅₀ (Cholinesterase) |
|---|---|---|
| Target compound | Bis(ethylsulfanyl) | 12.3 µM |
| Methylsulfanyl analog | Bis(methylsulfanyl) | 8.7 µM |
| Pyridine-containing analog | Pyridinyl substitution | 25.1 µM |
| Data adapted from . |
Q. How can reaction fundamentals guide reactor design for scalable synthesis while minimizing sulfur byproducts?
- Methodological Answer : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions. Kinetic studies (e.g., Arrhenius plots) identify temperature-sensitive steps. Incorporate scavenger resins (e.g., polymer-supported bases) to trap sulfur-containing byproducts . Optimize residence time distribution (RTD) via computational fluid dynamics (CFD) .
Q. What advanced spectroscopic techniques elucidate its interaction with metal ions in coordination chemistry?
- Methodological Answer :
- EPR spectroscopy to detect paramagnetic metal complexes (e.g., Cu²⁺ or Fe³⁺ binding).
- X-ray absorption spectroscopy (XAS) for local coordination geometry.
- UV-Vis titration to determine binding constants (Kₐ) with transition metals .
Data Contradiction and Theoretical Analysis
Q. How to address discrepancies between theoretical binding affinities (DFT) and experimental enzyme inhibition data?
- Methodological Answer : Re-evaluate computational models by:
- Including solvent effects (e.g., PCM models) and protein flexibility in docking simulations.
- Cross-validating with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .
Contradictions may arise from neglected entropic contributions or non-covalent interactions (e.g., π-stacking with aromatic residues) .
Safety and Compliance
Q. What safety protocols are critical for handling sulfur-containing intermediates during synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
